molecular formula C23H17NO3 B6032426 2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B6032426
M. Wt: 355.4 g/mol
InChI Key: CCTGKXSMGYBFBF-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DMBI is a heterocyclic compound that belongs to the isoindoline family, which has been extensively studied due to its unique physical and chemical properties.

Mechanism of Action

The mechanism of action of DMBI involves the inhibition of tubulin polymerization, which is crucial for cell division and proliferation. DMBI binds to the colchicine binding site on tubulin, leading to the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMBI has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, DMBI has been shown to possess excellent selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.

Advantages and Limitations for Lab Experiments

DMBI possesses several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, DMBI also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

The potential applications of DMBI are vast and varied, with several future directions for research. One potential area of research is the development of new cancer therapies based on DMBI's potent anticancer properties. Furthermore, DMBI's unique physical and chemical properties make it a potential candidate for the development of new materials and organic electronics. Overall, DMBI's diverse applications and potential for future research make it a fascinating compound for scientific study.

Synthesis Methods

DMBI can be synthesized through various methods, including the reaction between phthalic anhydride and 3,4-dimethylbenzoyl chloride in the presence of a catalyst. The reaction results in the formation of DMBI in high yields.

Scientific Research Applications

DMBI has been extensively studied due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMBI has been shown to possess potent anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-14-10-11-17(12-15(14)2)21(25)16-6-5-7-18(13-16)24-22(26)19-8-3-4-9-20(19)23(24)27/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTGKXSMGYBFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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